molecular formula C26H20O4 B2590755 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate CAS No. 391230-14-1

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate

Cat. No.: B2590755
CAS No.: 391230-14-1
M. Wt: 396.442
InChI Key: RZIYPBVRGWNXGG-UHFFFAOYSA-N
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Description

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with phenylacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate typically involves the esterification of naphthalen-2-ol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenylacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl 2-phenylacetic acid.

    Reduction: Formation of naphthalen-2-yl 2-phenylethanol.

    Substitution: Formation of various substituted naphthalen-2-yl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release phenylacetic acid and naphthalen-2-ol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 2-phenylacetate: Similar structure but lacks the additional phenylacetyl group.

    2-(Naphthalen-2-yloxy)acetylacetohydrazide: Contains a hydrazide group instead of the ester linkage.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonic ester group.

Uniqueness

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate is unique due to its dual phenylacetate groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

[3-(2-phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-25(15-19-9-3-1-4-10-19)29-23-17-21-13-7-8-14-22(21)18-24(23)30-26(28)16-20-11-5-2-6-12-20/h1-14,17-18H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYPBVRGWNXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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